molecular formula C13H11N B8172391 1-Cyclopropyl-5-ethynyl-1H-indole

1-Cyclopropyl-5-ethynyl-1H-indole

Cat. No.: B8172391
M. Wt: 181.23 g/mol
InChI Key: URSNLACRKLVMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-5-ethynyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The unique structure of this compound, which includes a cyclopropyl group and an ethynyl group attached to the indole ring, makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of 1-Cyclopropyl-5-ethynyl-1H-indole typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

1-Cyclopropyl-5-ethynyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-5-ethynyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-ethynyl-1H-indole involves its interaction with specific molecular targets and pathways:

The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

1-Cyclopropyl-5-ethynyl-1H-indole can be compared with other indole derivatives, such as:

    1-Methyl-1H-indole: Lacks the cyclopropyl and ethynyl groups, resulting in different chemical and biological properties.

    5-Bromo-1H-indole: Contains a bromine atom instead of the ethynyl group, leading to different reactivity and applications.

    1-Cyclopropyl-1H-indole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-5-ethynylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-2-10-3-6-13-11(9-10)7-8-14(13)12-4-5-12/h1,3,6-9,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSNLACRKLVMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)N(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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